Cas no 81644-55-5 (Mono-(6-Mercapto-6-deoxy)-β-cyclodextrin)

Mono-(6-Mercapto-6-deoxy)-β-cyclodextrin structure
81644-55-5 structure
商品名:Mono-(6-Mercapto-6-deoxy)-β-cyclodextrin
CAS番号:81644-55-5
MF:C42H70O34S
メガワット:1151.04981660843
MDL:MFCD30179373
CID:2208625

Mono-(6-Mercapto-6-deoxy)-β-cyclodextrin 化学的及び物理的性質

名前と識別子

    • 6-Deoxy-6-mercapto-beta-cyclodextrin
    • 6-Deoxy-6-thiol-beta-cyclodextrin
    • 6-Monodeoxy-6-monothio-beta-cyclodextrin
    • Mono-6-deoxy-6-mercapto-beta-cyclodextrin
    • 2,4,7,9,12,14,17,19,22,24,27,29,32,34-Tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane, β-cyclodextrin deriv. (ZCI)
    • 6A-Thio-β-cyclodextrin (ACI)
    • 6-Deoxy-6-mercapto-β-cyclodextrin
    • 6-Deoxy-6-thiol-β-cyclodextrin
    • 6-Monodeoxy-6-monothio-β-cyclodextrin
    • Mono-6-deoxy-6-mercapto-β-cyclodextrin
    • Mono-6-mercapto-β-cyclodextrin
    • Mono-(6-Mercapto-6-deoxy)-β-cyclodextrin
    • MDL: MFCD30179373
    • インチ: 1S/C42H70O34S/c43-1-8-29-16(50)23(57)37(64-8)72-31-10(3-45)66-39(25(59)18(31)52)74-33-12(5-47)68-41(27(61)20(33)54)76-35-14(7-77)69-42(28(62)21(35)55)75-34-13(6-48)67-40(26(60)19(34)53)73-32-11(4-46)65-38(24(58)17(32)51)71-30-9(2-44)63-36(70-29)22(56)15(30)49/h8-62,77H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22-,23+,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1
    • InChIKey: KBQFCFNGXZCYMC-MEYNYOSUSA-N
    • ほほえんだ: C([C@H]1O[C@@H]2O[C@H]3[C@H](O)[C@@H](O)[C@@H](O[C@H]4[C@H](O)[C@@H](O)[C@@H](O[C@H]5[C@H](O)[C@@H](O)[C@@H](O[C@@H]6[C@@H](CO)O[C@H](O[C@@H]7[C@@H](CO)O[C@H](O[C@@H]8[C@@H](CO)O[C@H](O[C@H]1[C@H]([C@@H]2O)O)[C@H](O)[C@H]8O)[C@H](O)[C@H]7O)[C@H](O)[C@H]6O)O[C@@H]5CS)O[C@@H]4CO)O[C@@H]3CO)O

じっけんとくせい

  • 密度みつど: 1.609±0.06 g/cm3 (20 ºC 760 Torr),
  • ふってん: 1534.4±60.0℃ at 760 mmHg
  • ようかいど: 可溶性(220 g/l)(25ºC)、

Mono-(6-Mercapto-6-deoxy)-β-cyclodextrin セキュリティ情報

Mono-(6-Mercapto-6-deoxy)-β-cyclodextrin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB528256-250 mg
6-Mercapto-6-deoxy-beta-cyclodextrin, 95%; .
81644-55-5 95%
250mg
€219.00 2023-06-14
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M73380-250mg
6-Mercapto-6-deoxy-β-Cyclodextrin
81644-55-5
250mg
¥846.0 2021-09-08
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BBM1085-100mg
Mono-(6-Mercapto-6-deoxy)-β-cyclodextrin
81644-55-5
100mg
¥490元 2023-09-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M73380-100mg
6-Mercapto-6-deoxy-β-Cyclodextrin
81644-55-5
100mg
¥566.0 2021-09-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MR335-5g
Mono-(6-Mercapto-6-deoxy)-β-cyclodextrin
81644-55-5 95+%
5g
8414CNY 2021-05-07
A2B Chem LLC
AH60183-5g
6-Mercapto-6-deoxy-β-Cyclodextrin
81644-55-5 95%
5g
$602.00 2024-04-19
abcr
AB528256-5g
6-Mercapto-6-deoxy-beta-cyclodextrin, 95%; .
81644-55-5 95%
5g
€1199.40 2025-02-15
A2B Chem LLC
AH60183-250mg
6-Mercapto-6-deoxy-β-Cyclodextrin
81644-55-5 95%
250mg
$88.00 2024-04-19
1PlusChem
1P00GB6F-5g
6-Mercapto-6-deoxy-β-Cyclodextrin
81644-55-5 95%
5g
$679.00 2024-04-21
Crysdot LLC
CD71000010-5g
6-Mercapto-6-deoxy-β-Cyclodextrin
81644-55-5 95+%
5g
$750 2024-07-18

Mono-(6-Mercapto-6-deoxy)-β-cyclodextrin 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Thiourea Solvents: Methanol ,  Water ;  72 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  5 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
リファレンス
RAFT polymerization of vinyl methacrylate and subsequent conjugation via enzymatic thiol-ene chemistry
Yhaya, Firdaus; et al, Journal of Polymer Science, 2012, 50(19), 4085-4093

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Thiourea Solvents: Dimethylformamide ;  2 d, 75 °C; 75 °C → rt
1.2 Solvents: Acetone ;  2 h, rt → reflux; reflux → rt
1.3 Reagents: Sodium hydroxide ,  Sodium pyrosulfite Solvents: Water ;  rt; 30 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
1.5 Solvents: Trichloroethylene ;  10 min, rt
リファレンス
Dendrimeric β-Cyclodextrin/GdIII Chelate Supramolecular Host-Guest Adducts as High-Relaxivity MRI Probes
Martinelli, Jonathan; et al, Chemistry - A European Journal, 2014, 20(35), 10944-10952

ごうせいかいろ 3

はんのうじょうけん
リファレンス
One-Pot "Click" Fabrication of Slide-Ring Gels
Murakami, Takuya; et al, Macromolecules (Washington, 2015, 48(21), 7774-7781

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Thiourea Solvents: Dimethylformamide ;  20 min, 100 °C
1.2 Solvents: Acetone ;  cooled
リファレンス
Efficient regioselective functionalizations of cyclodextrins carried out under microwaves or power ultrasound
Martina, Katia; et al, Tetrahedron Letters, 2007, 48(52), 9185-9189

ごうせいかいろ 5

はんのうじょうけん
1.1 -
2.1 Solvents: Methanol ,  Water ;  60 h, reflux
2.2 Reagents: Sodium hydroxide Solvents: Water ;  8 h, 50 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
リファレンス
Reusable xerogel containing quantum dots with high fluorescence retention
Liang, Xiang-Yong ; et al, Polymers (Basel, 2018, 10(3), 310/1-310/14

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Methanol ,  Water ;  60 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  8 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
リファレンス
Reusable xerogel containing quantum dots with high fluorescence retention
Liang, Xiang-Yong ; et al, Polymers (Basel, 2018, 10(3), 310/1-310/14

ごうせいかいろ 7

はんのうじょうけん
リファレンス
Structural Versatility in Slide-Ring Gels: Influence of Co-Threaded Cyclodextrin Spacers
Murakami, Takuya; et al, Journal of Polymer Science, 2017, 55(7), 1156-1165

ごうせいかいろ 8

はんのうじょうけん
リファレンス
Synthetic assembly of two β-cyclodextrins through a trehalose moiety as a linker
Ishimaru, Yoshihiro; et al, Tetrahedron Letters, 2021, 78,

Mono-(6-Mercapto-6-deoxy)-β-cyclodextrin Raw materials

Mono-(6-Mercapto-6-deoxy)-β-cyclodextrin Preparation Products

Mono-(6-Mercapto-6-deoxy)-β-cyclodextrin 関連文献

Mono-(6-Mercapto-6-deoxy)-β-cyclodextrinに関する追加情報

Introduction to Mono-(6-Mercapto-6-deoxy)-β-cyclodextrin (CAS No: 81644-55-5)

The compound mono-(6-mercapto-6-deoxy)-β-cyclodextrin, with the CAS registry number 81644-55-5, is a specialized derivative of β-cyclodextrin (β-CD). Cyclodextrins are cyclic oligosaccharides composed of glucose units, and their derivatives have found extensive applications in various fields, including drug delivery, food science, and materials science. The introduction of the 6-mercapto group in this compound introduces unique chemical properties, making it a subject of interest in both academic and industrial research.

The structure of mono-(6-mercapto-6-deoxy)-β-cyclodextrin consists of a β-cyclodextrin backbone with one glucose unit modified by the replacement of the hydroxyl group at the 6-position with a mercapto (-SH) group. This modification not only alters the hydrophilicity of the molecule but also introduces a reactive thiol group, which can participate in various chemical reactions, such as thiol–ene coupling or click chemistry. These reactions are pivotal in creating functional materials and drug delivery systems.

Recent studies have highlighted the potential of mono-(6-mercapto-6-deoxy)-β-cyclodextrin in enhancing drug delivery systems. The thiol group enables the formation of disulfide bonds, which are sensitive to reductive environments such as those found in cellular compartments. This property makes it an ideal candidate for designing stimuli-responsive drug carriers that release their cargo upon encountering specific physiological conditions. For instance, researchers have explored its use in creating nanoparticles that release encapsulated drugs in response to glutathione levels, which are elevated in cancer cells.

In addition to its role in drug delivery, mono-(6-mercapto-6-deoxy)-β-cyclodextrin has been investigated for its applications in material science. The thiol group can act as a cross-linking agent, enabling the formation of hydrogels or films with tunable mechanical properties. These materials have potential applications in tissue engineering and biosensing technologies. Recent advancements have demonstrated the use of this compound in creating biocompatible hydrogels that support cell adhesion and proliferation, paving the way for innovative biomedical applications.

The synthesis of mono-(6-mercapto-6-deoxy)-β-cyclodextrin typically involves a two-step process: first, the selective oxidation of β-cyclodextrin to introduce a ketone group at the 6-position, followed by nucleophilic substitution with a mercaptide ion to replace the ketone with a mercapto group. This synthesis pathway ensures high selectivity and yields a pure product suitable for various applications. Researchers have also explored alternative synthetic routes to improve efficiency and scalability, which is crucial for industrial production.

The biocompatibility and stability of mono-(6-mercapto-6-deoxy)-β-cyclodextrin have been extensively studied. In vitro studies indicate that this compound exhibits low cytotoxicity, making it suitable for biomedical applications. Furthermore, its stability under physiological conditions ensures that it can maintain its structure and functionality during prolonged exposure to biological environments. These attributes make it an attractive candidate for developing next-generation therapeutic agents and diagnostic tools.

In conclusion, mono-(6-mercapto-6-deoxy)-β-cyclodextrin, with its unique chemical properties and versatile functionality, continues to be a focal point in scientific research. Its ability to serve as a platform for drug delivery systems, biomaterials, and sensing technologies underscores its potential impact across multiple disciplines. As research progresses, new applications and improved synthetic methods are expected to emerge, further solidifying its role as an essential compound in modern science.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:81644-55-5)Mono-(6-Mercapto-6-deoxy)-β-cyclodextrin
A922799
清らかである:99%/99%
はかる:1g/5g
価格 ($):248.0/742.0